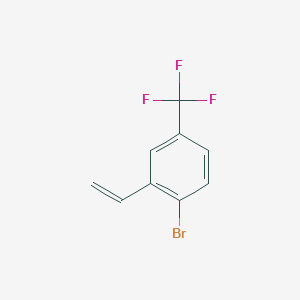
1-Bromo-2-ethenyl-4-(trifluoromethyl)benzene
説明
1-Bromo-2-ethenyl-4-(trifluoromethyl)benzene, also known as Benzene, 1-bromo-2-ethenyl-4-(trifluoromethyl)-, is a chemical compound with the molecular formula C9H6BrF3 and a molecular weight of 251.04 .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-ethenyl-4-(trifluoromethyl)benzene is 1S/C9H4BrF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 2D or 3D structure.Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-2-ethenyl-4-(trifluoromethyl)benzene is predicted to be 232.4±35.0 °C and its density is predicted to be 1.520±0.06 g/cm3 . It appears as a pale-yellow to yellow-brown liquid .科学的研究の応用
Synthesis and Fluorescence Properties
The compound 1-Bromo-2-ethenyl-4-(trifluoromethyl)benzene has been explored for its synthetic utility and fluorescence properties. A study by Liang Zuo-qi (2015) described the synthesis of a closely related compound, 1-Bromo-4-(2,2-diphenylvinyl) benzene, via the Wittig-Horner reaction, showcasing its potential in hindering tight intermolecular packing due to its steric configuration. This study highlighted its photoluminescence properties in both solution and solid states, with the fluorescence intensity of the compound in the solid state being significantly higher than in solution, indicating its peculiar aggregation-induced emission (AIE) characteristics (Liang Zuo-qi, 2015).
Theoretical Conformational Analysis
D. Chachkov and colleagues (2008) conducted a theoretical conformational analysis of substituted nitroethenes, which, while focusing on nitro and bromo-nitro compounds, lends insight into the structural and electronic influences on the conformation of molecules containing similar substituents like bromo and trifluoromethyl groups. Their findings contribute to a broader understanding of how such substituents impact molecular behavior in different environments (D. Chachkov et al., 2008).
Bromine Atom-Transfer Radical Addition
A study by H. Yorimitsu et al. (2001) delved into bromine atom-transfer radical addition reactions in aqueous media, demonstrating the versatility of bromo compounds in radical addition reactions. This research illustrates the effectiveness of such reactions in various solvents, including polar and protic environments, and highlights the influence of solvent polarity on the efficiency of these reactions, which could be pertinent to reactions involving 1-Bromo-2-ethenyl-4-(trifluoromethyl)benzene (H. Yorimitsu et al., 2001).
Applications in Organic Synthesis
The compound's potential utility in organic synthesis is further underscored by research into the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives. Christian Reus and colleagues (2012) developed efficient routes to functionalized benzenes, starting from bis(trimethylsilyl)benzenes, showcasing the compound's relevance in the synthesis of complex organic molecules, including luminophores and benzyne precursors (Christian Reus et al., 2012).
特性
IUPAC Name |
1-bromo-2-ethenyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBIZLOSNUTPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethenyl-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



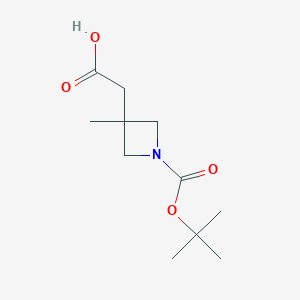
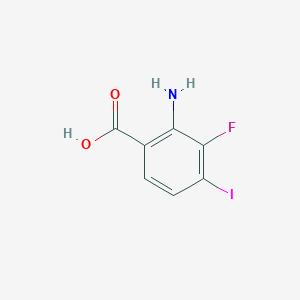
![Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1447903.png)
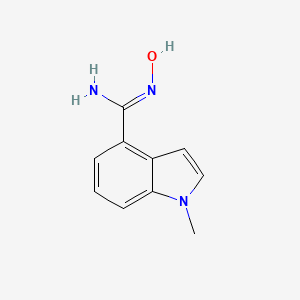
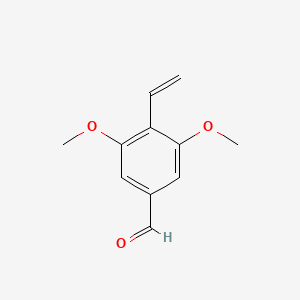
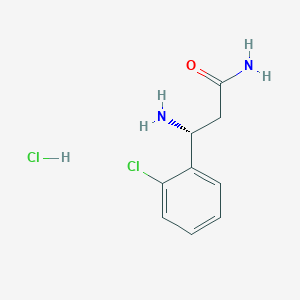
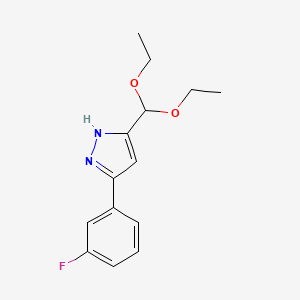
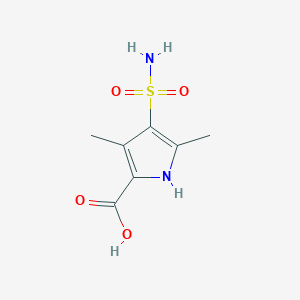
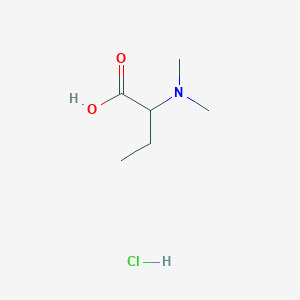
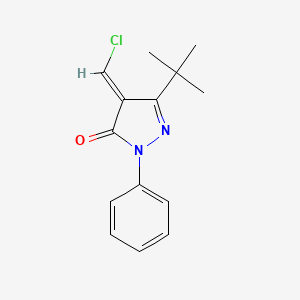
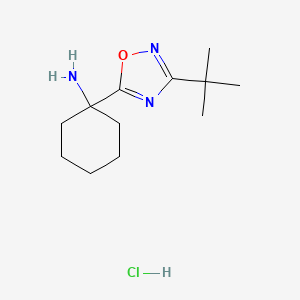
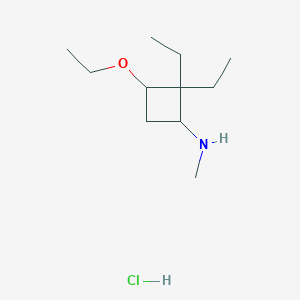
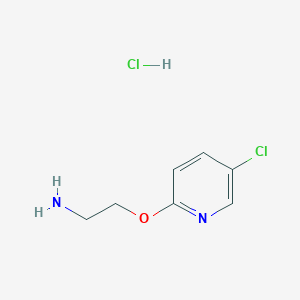
![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)